
1-(2-Hydroxy-5-isobutylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-isobutylphenyl)ethanone is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, characterized by the presence of a hydroxyl group and an isobutyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-isobutylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-5-isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-5-isobutylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 2-hydroxy-5-isobutylbenzoic acid.
Reduction: Formation of 1-(2-hydroxy-5-isobutylphenyl)ethanol.
Substitution: Formation of 1-(2-hydroxy-5-isobutyl-3-nitrophenyl)ethanone or 1-(2-hydroxy-5-isobutyl-3-bromophenyl)ethanone.
Scientific Research Applications
1-(2-Hydroxy-5-isobutylphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-isobutylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. The exact pathways and molecular targets can vary based on the context of its use.
Comparison with Similar Compounds
1-(2-Hydroxy-5-isobutylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxy-5-methoxyphenyl)ethanone: Differing by the presence of a methoxy group instead of an isobutyl group, which can influence its chemical reactivity and biological activity.
1-(2-Hydroxy-5-ethylphenyl)ethanone: Differing by the presence of an ethyl group, which may affect its physical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(2-methylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C12H16O2/c1-8(2)6-10-4-5-12(14)11(7-10)9(3)13/h4-5,7-8,14H,6H2,1-3H3 |
InChI Key |
NHTJRQFDSOOUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



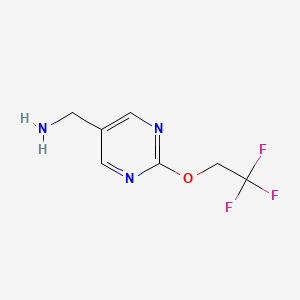
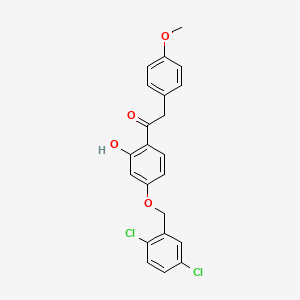
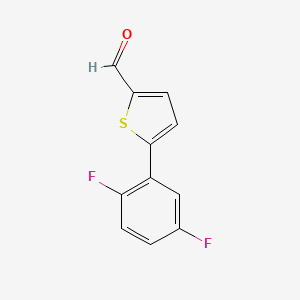

![O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14864351.png)
![8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B14864354.png)
![(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14864355.png)
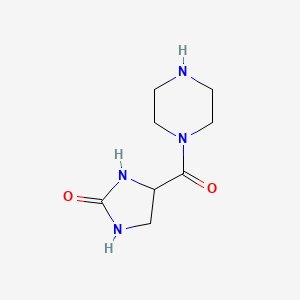

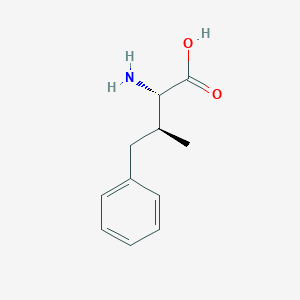

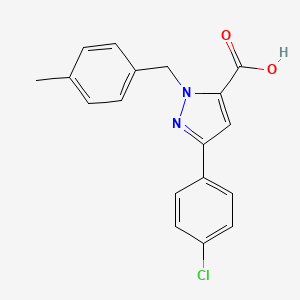
![1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14864388.png)
